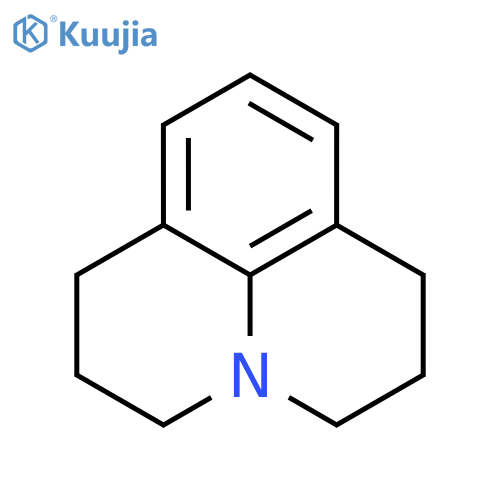Cas no 479-59-4 (Julolidine)

Julolidine structure
商品名:Julolidine
Julolidine 化学的及び物理的性質
名前と識別子
-
- 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline
- 2,3,6,7-Tetrahydro-1H,5H-benzo(i,j)quinolizine
- Julolidine
- 1H,5H-Benzo(ij)quinolizine,2,3,6,7-tetrahydro
- 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]chinolin
- 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
- 2,3,6,7-Tetrahydro-1H,5H-benzo[i,j]quinolizine
- 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine
- 1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro-
- 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizine
- 8ERL3KJ6GQ
- DZFWNZJKBJOGFQ-UHFFFAOYSA-N
- 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-
- NSC82354
- Julolidine, 97%
- SC
- J0007
- 2,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine
- DTXSID0060060
- DS-6638
- UNII-8ERL3KJ6GQ
- NCGC00188119-03
- A18806
- EINECS 207-535-0
- MFCD00006917
- InChI=1/C12H15N/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13/h1,4-5H,2-3,6-9H
- CHEMBL1899731
- 479-59-4
- 1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene
- Q6310392
- NSC 82354
- AKOS005062871
- 1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene
- J-1000
- NS00031746
- EN300-2007996
- NCGC00188119-02
- FT-0627560
- NSC-82354
- CS-0128844
- SCHEMBL60540
- NCGC00188119-01
- 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline #
- SY049266
- D70103
- AC-11756
- DTXCID0040591
- FJ62428
- 207-535-0
-
- MDL: MFCD00006917
- インチ: 1S/C12H15N/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13/h1,4-5H,2-3,6-9H2
- InChIKey: DZFWNZJKBJOGFQ-UHFFFAOYSA-N
- ほほえんだ: N12C([H])([H])C([H])([H])C([H])([H])C3=C([H])C([H])=C([H])C(C([H])([H])C([H])([H])C1([H])[H])=C23
- BRN: 139925
計算された属性
- せいみつぶんしりょう: 173.12000
- どういたいしつりょう: 173.12
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 3.2
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.0030
- ゆうかいてん: 35.0 to 39.0 deg-C
- ふってん: 280°C(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.5680
- すいようせい: Soluble in toluene. Insoluble in water.
- PSA: 3.24000
- LogP: 2.45040
- かんど: Air Sensitive
- ようかいせい: 未確定
Julolidine セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H341
- 警告文: P201-P202-P280-P308+P313-P405-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 52/53
- セキュリティの説明: S24/25
- TSCA:Yes
- ちょぞうじょうけん:0-10°C
- セキュリティ用語:S24/25
Julolidine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Julolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB133269-5 g |
Julolidine, 98%; . |
479-59-4 | 98% | 5g |
€107.80 | 2023-05-10 | |
| BAI LING WEI Technology Co., Ltd. | 186458-25G |
Julolidine, 98% |
479-59-4 | 98% | 25G |
¥ 2527 | 2022-04-26 | |
| eNovation Chemicals LLC | Y1009829-25g |
Julolidine |
479-59-4 | 98% | 25g |
$370 | 2024-06-05 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | J0007-25G |
Julolidine |
479-59-4 | >97.0%(GC)(T) | 25g |
¥3190.00 | 2023-09-07 | |
| TRC | J211278-500mg |
Julolidine |
479-59-4 | 500mg |
$81.00 | 2023-05-18 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22976-1g |
Julolidine, 98% |
479-59-4 | 98% | 1g |
¥414.00 | 2023-03-16 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25396-1g |
Julolidine |
479-59-4 | 97% | 1g |
0.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25396-100g |
Julolidine |
479-59-4 | 97% | 100g |
4000.00 | 2021-06-01 | |
| Enamine | EN300-2007996-2.5g |
1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene |
479-59-4 | 95% | 2.5g |
$35.0 | 2023-09-16 | |
| Enamine | EN300-2007996-10.0g |
1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene |
479-59-4 | 95% | 10g |
$71.0 | 2023-05-31 |
Julolidine 関連文献
-
1. A general intramolecular Friedel–Crafts approach to functionalized pyrrolo[3,2,1-ij]quinolin-4-onesDadasaheb V. Patil,Marchello A. Cavitt,Paul Grzybowski,Stefan France Chem. Commun. 2012 48 10337
-
2. Index pages
-
Ajit Kumar Mahapatra,Sanchita Mondal,Saikat Kumar Manna,Kalipada Maiti,Rajkishor Maji,Md. Raihan Uddin,Sukhendu Mandal,Deblina Sarkar,Tapan Kumar Mondal,Dilip Kumar Maiti Dalton Trans. 2015 44 6490
-
Kirill Kolmakov,Franziska R. Winter,Maksim V. Sednev,Subhabrata Ghosh,Sergey M. Borisov,Alexey V. Nizovtsev Photochem. Photobiol. Sci. 2020 19 1677
-
5. Dipole moments of derivatives of 4-phenylazo-NN-diethylaniline and of 9-phenylazojulolidine (9-phenylazo-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine)Geoffrey Hallas,Naghi Saadatjou,John D. Hepworth,Douglas A. Ibbitson,Alan M. Jones,Terence P. Keane,Andrew R. Turton J. Chem. Soc. Perkin Trans. 2 1981 1292
479-59-4 (Julolidine) 関連製品
- 50-49-7(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)
- 635-46-1(1,2,3,4-Tetrahydroquinoline)
- 50-47-5((3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:479-59-4)Julolidine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:479-59-4)Julolidine

清らかである:99%
はかる:100g
価格 ($):363.0